molecular formula C12H16N2O3S B352915 1-(3-methylbutyl)-1H-benzimidazole-2-sulfonic acid CAS No. 537009-99-7

1-(3-methylbutyl)-1H-benzimidazole-2-sulfonic acid

Cat. No. B352915
M. Wt: 268.33g/mol
InChI Key: GMFUJBCDPRSFMV-UHFFFAOYSA-N
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Description

Compounds like “1-(3-methylbutyl)-1H-benzimidazole-2-sulfonic acid” belong to a class of organic compounds known as benzimidazoles, which are polycyclic aromatic compounds containing a benzene ring fused to an imidazole ring . They have a wide range of applications in fields such as medicine, agriculture, and materials science due to their unique chemical properties .


Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the reaction of o-phenylenediamine with a carboxylic acid derivative . The specific synthesis route for “1-(3-methylbutyl)-1H-benzimidazole-2-sulfonic acid” would depend on the specific reagents and conditions used .


Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques provide information about the arrangement of atoms in the molecule and the types of bonds present .


Chemical Reactions Analysis

The chemical reactions of a compound can be studied using various techniques such as spectroscopy, chromatography, and electrochemical analysis . These techniques provide information about the reactivity of the compound and its behavior under different conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and reactivity, can be determined using various analytical techniques .

Scientific Research Applications

Catalytic Systems for Synthesis

  • Ionic Liquid Catalysis: Sulfonic acid functionalized imidazolium salts, including compounds similar to 1-(3-methylbutyl)-1H-benzimidazole-2-sulfonic acid, are used with FeCl3 to efficiently catalyze the synthesis of benzimidazoles (Khazaei et al., 2011).

Synthesis of Benzimidazole Derivatives

  • Solid Acid Catalyst: 1-Methyl-3-(2-oxyethyl)-1H-Imidazol-3-ium-Borate Sulfonic Acid ([MOEI]-BSA) is used as a new solid acid catalyst for synthesizing various substituted benzimidazoles (Sajjadifar et al., 2019).

Photocatalytic Applications

  • Porphyrin-Based Photocatalysts: A sulfonic acid-functionalized porphyrin comprising a benzimidazolium moiety has been developed for photocatalytic applications, such as transesterification of castor oil (Bhansali et al., 2021).

Other Chemical Applications

  • Synthesis of Thiazolo Benzimidazoles: Magnetite-linked sulfonic acid is used as a catalyst for synthesizing 1-aryl-1H,3H-thiazolo[3,4-a]benzimidazole derivatives (Wu & Wang, 2014).
  • Functionalization of Imidazoles: The reaction of benzimidazole and its derivatives with chlorosulfonic acid is explored for potential applications in synthesis and modification of imidazole compounds (Sayapin et al., 1970).

Safety And Hazards

The safety and hazards associated with a compound can be determined from its Material Safety Data Sheet (MSDS), which provides information on its toxicity, health effects, first aid measures, and safe handling procedures .

Future Directions

The future directions for research on a compound often depend on its potential applications. For example, if a compound has medicinal properties, future research may focus on optimizing its synthesis, improving its efficacy, or reducing its side effects .

properties

IUPAC Name

1-(3-methylbutyl)benzimidazole-2-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3S/c1-9(2)7-8-14-11-6-4-3-5-10(11)13-12(14)18(15,16)17/h3-6,9H,7-8H2,1-2H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMFUJBCDPRSFMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=CC=CC=C2N=C1S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701230435
Record name 1-(3-Methylbutyl)-1H-benzimidazole-2-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701230435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-methylbutyl)-1H-benzimidazole-2-sulfonic acid

CAS RN

537009-99-7
Record name 1-(3-Methylbutyl)-1H-benzimidazole-2-sulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=537009-99-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Methylbutyl)-1H-benzimidazole-2-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701230435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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